8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride

Description

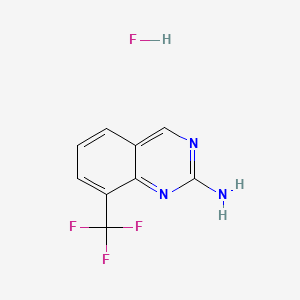

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride is a fluorinated quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and an amine (-NH₂) group at the 2-position of the quinazoline core, forming a hydrofluoride salt. The hydrofluoride salt enhances solubility and stability, making it advantageous for pharmaceutical applications. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula |

C9H7F4N3 |

|---|---|

Molecular Weight |

233.17 g/mol |

IUPAC Name |

8-(trifluoromethyl)quinazolin-2-amine;hydrofluoride |

InChI |

InChI=1S/C9H6F3N3.FH/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6;/h1-4H,(H2,13,14,15);1H |

InChI Key |

AFGNCYRQKOINIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N.F |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Halogenation

- A critical step involves selective halogenation of aromatic precursors, such as chlorination using N-chlorosuccinimide (NCS) catalyzed by hydrochloric acid, which can lead to halogen scrambling impurities that must be controlled for purity.

- For example, the preparation of 2-amino-4-bromo-3-fluorobenzonitrile intermediates is achieved via telescoped multi-step processes, which are essential for downstream quinazoline formation.

Cyclization to Quinazoline Scaffold

- Cyclization to form the quinazoline ring can be accomplished through reactions involving carbon dioxide and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding quinazoline dione intermediates.

- Microwave-assisted synthesis has been shown to significantly enhance cyclization efficiency, reducing reaction times from hours to minutes and increasing yields.

Specific Synthetic Routes to 8-(Trifluoromethyl)quinazolin-2-amine

Starting Materials and Key Reagents

- The trifluoromethyl group is introduced typically via trifluoromethylated aromatic precursors or through late-stage functionalization.

- Amination at the 2-position is commonly achieved by nucleophilic substitution or amide coupling reactions.

- Hydrofluoride salt formation is conducted by treating the free amine with hydrofluoric acid or appropriate fluoride sources to improve solubility and stability.

Representative Synthetic Sequence

Catalytic and Microwave-Assisted Methods

- DMAP-catalyzed one-pot synthesis has been demonstrated to efficiently produce quinazoline-2,4-diones from benzamide derivatives with high yields (up to 94%) using acetonitrile as solvent under mild conditions.

- Microwave irradiation accelerates cyclization steps, enabling complete conversion within 30 minutes compared to 12 hours under conventional reflux.

- Base-promoted nucleophilic aromatic substitution (SNAr) reactions using cesium carbonate or potassium hydroxide have been employed to construct quinazolinone derivatives without transition metals, enhancing environmental and economic profiles.

Purification and Yield Considerations

- Controlling halogen scrambling impurities during chlorination is critical; impurities such as 4,5-dichloro and 4,5-dibromo derivatives must be minimized to below detectable limits due to limited downstream purification capacity.

- Overall yields for multi-step syntheses to quinazoline fluoride intermediates can reach approximately 39% with high purity (>99.5% by HPLC).

- Microwave-assisted methods and solvent optimization (e.g., acetonitrile over dichloromethane or tetrahydrofuran) significantly improve yields and reduce reaction times.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its pharmacological properties.

Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .

Scientific Research Applications

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as anti-cancer activity or anti-inflammatory properties .

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

6-(Trifluoromethyl)quinazolin-2-amine (CAS 959238-11-0) :

- Similarity: 0.78 (structural isomer with -CF₃ at position 6) .

- Key Differences: The 6-position -CF₃ group alters electronic distribution and steric effects compared to the 8-position isomer. This impacts binding affinity in biological targets, as the 8-position may face solvent-exposed regions in enzyme pockets, reducing steric hindrance .

4-Chloro-5-(trifluoromethyl)quinazoline (CAS 659729-09-6) :

- Similarity: 0.96 (chloro substituent at position 4 vs. amine at position 2) .

- Reactivity: The chloro group at position 4 increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, the amine group in the target compound enables hydrogen bonding, critical for target interaction .

Functional Group Modifications

- Alfuzosin-Related Derivatives (e.g., N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]formamide): Substituents: Methoxy (-OCH₃) groups at positions 6 and 7 enhance polarity and reduce lipophilicity compared to -CF₃ . Biological Impact: Methoxy groups improve water solubility but may reduce membrane permeability, whereas -CF₃ balances lipophilicity and metabolic stability .

BQA Derivatives (e.g., 9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine) :

Physicochemical Properties (Inferred Trends)

| Compound | Solubility (Predicted) | LogP (Estimated) | Key Substituent Effects |

|---|---|---|---|

| 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride | High (due to HF salt) | ~2.1 | -CF₃ (electron-withdrawing), -NH₂ (H-bond donor) |

| 6-(Trifluoromethyl)quinazolin-2-amine | Moderate | ~2.5 | -CF₃ at 6-position reduces steric accessibility |

| 4-Chloro-5-(trifluoromethyl)quinazoline | Low | ~3.0 | -Cl increases reactivity, reduces solubility |

Research Implications and Gaps

- Data Gaps : Melting points, exact solubility, and in vitro activity data for this compound are absent in available literature, necessitating further study.

Biological Activity

8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The structure of this compound features a quinazoline core substituted with a trifluoromethyl group at the 8-position. This modification is significant as it influences the compound's lipophilicity and biological activity. The trifluoromethyl group is known to enhance metabolic stability and can affect the binding affinity to biological targets.

Anticancer Activity

Quinazoline derivatives have been reported to exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant inhibition of various cancer cell lines. Research indicates that modifications at the 2-amino position can lead to enhanced activity against specific targets such as EGFR (Epidermal Growth Factor Receptor) and other kinases involved in tumor proliferation.

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| 8-(CF3)-QZ | EGFR | 0.096 | MCF-7 |

| Similar QZ | CA | 2.09 | HepG2 |

The above table summarizes findings where quinazoline derivatives demonstrated selective inhibition against cancer cell lines, highlighting the promising nature of these compounds in oncology.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives are also evaluated for their antimicrobial activity. Studies have shown that certain analogs possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential as antimycobacterial agents.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 8-(CF3)-QZ | 0.5 | Mycobacterium tuberculosis |

| Other QZ | 1.0 | Staphylococcus aureus |

This table reflects the antimicrobial efficacy of quinazoline derivatives, suggesting that structural modifications can lead to enhanced bioactivity against various pathogens.

Anti-inflammatory Activity

Quinazolines have also been explored for their anti-inflammatory properties. The incorporation of polar functional groups has been shown to improve solubility and enhance anti-inflammatory activity. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

- Anticancer Study : A study on a series of quinazoline derivatives demonstrated that those with a trifluoromethyl group exhibited significantly higher cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts. The study utilized MCF-7 and A549 cell lines for evaluation.

- Antimycobacterial Study : Another investigation focused on the structure-activity relationship (SAR) of quinazolinones revealed that modifications at the 6-position enhanced activity against Mycobacterium tuberculosis, with some compounds achieving MIC values below 1 μg/mL.

- Anti-inflammatory Study : A recent study assessed the anti-inflammatory potential of various quinazoline derivatives, revealing that certain compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism through which they may exert therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride, and how do solvent choices impact reaction efficiency?

- Methodological Answer: Synthesis often involves halogenation, cyclization, or substitution reactions. For example, trifluoromethyl groups can be introduced via reactions with trifluoroacetic anhydride in tetrahydrofuran (THF) or dimethylformamide (DMF), with yields varying based on solvent polarity and reaction time . Solvents like THF favor nucleophilic substitutions, while DMF enhances electrophilic reactivity. Reaction efficiency can be monitored via thin-layer chromatography (TLC) and elemental analysis .

Q. How can elemental analysis discrepancies between calculated and experimental values be addressed during synthesis?

- Methodological Answer: Discrepancies in carbon, hydrogen, or fluorine content (e.g., ±0.3% for carbon) may arise from incomplete purification or hygroscopic intermediates. Recrystallization from methanol or ethanol can improve purity, as demonstrated in similar quinazoline derivatives . Additionally, using high-resolution mass spectrometry (HRMS) alongside combustion analysis reduces errors .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer: Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates byproducts. For crystalline forms, recrystallization from methanol at controlled cooling rates (e.g., 0.5°C/min) yields high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Conflicting NMR or IR signals (e.g., amine vs. amide peaks) can be resolved via 2D NMR (COSY, HSQC) and X-ray crystallography. For instance, crystal structures of fluorine-substituted quinazolin-2-amine derivatives confirmed tautomeric forms and hydrogen-bonding networks, clarifying ambiguous spectral data .

Q. How can bioactivity be evaluated in enzyme inhibition studies?

- Methodological Answer: Competitive inhibition assays (e.g., against topoisomerase II or cholinesterase) using fluorogenic substrates (e.g., ATP analogs) quantify IC₅₀ values. For example, fluorinated quinazoline derivatives showed dose-dependent inhibition in mouse brain enzyme models, with activity tracked via fluorescence polarization .

Q. What strategies optimize reaction pathways for derivatives with enhanced pharmacological properties?

- Methodological Answer: Isosteric replacement (e.g., methyl → trifluoromethyl) improves metabolic stability. Computational docking (AutoDock Vina) predicts binding affinities to targets like DNA gyrase, guiding synthesis of hybrid analogs (e.g., quinazoline-triazole sulfonamides) . Experimental validation via SAR studies confirms potency enhancements .

Q. How are crystallization conditions optimized for structural studies?

- Methodological Answer: Screening solvent mixtures (e.g., methanol/water, DMF/ether) via vapor diffusion identifies optimal crystal growth conditions. For example, slow evaporation from methanol at 4°C produced diffraction-quality crystals of related fluorinated quinazolines (space group P2₁/c, resolution ≤1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.